5-(5-(2-CHLORO-PHENYL)-FURAN-2-YLMETHYLENE)-1,3-DIMETHYL-PYRIMIDINE-2,4,6-TRIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-(2-CHLORO-PHENYL)-FURAN-2-YLMETHYLENE)-1,3-DIMETHYL-PYRIMIDINE-2,4,6-TRIONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring fused with a pyrimidine ring, both of which are substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-(2-CHLORO-PHENYL)-FURAN-2-YLMETHYLENE)-1,3-DIMETHYL-PYRIMIDINE-2,4,6-TRIONE typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with furan-2-carbaldehyde under basic conditions to form the intermediate compound. This intermediate is then reacted with 1,3-dimethylbarbituric acid in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Substitution: The chlorine atom in the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the pyrimidine ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-(5-(2-CHLORO-PHENYL)-FURAN-2-YLMETHYLENE)-1,3-DIMETHYL-PYRIMIDINE-2,4,6-TRIONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(5-(2-CHLORO-PHENYL)-FURAN-2-YLMETHYLENE)-1,3-DIMETHYL-PYRIMIDINE-2,4,6-TRIONE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
5-(2-Chlorophenyl)Furan-2-Carboxylic Acid: Shares the furan and chlorophenyl moieties but lacks the pyrimidine ring.
5-(2-Chlorophenyl)Furan-2-Carbohydrazide: Similar structure but with a carbohydrazide group instead of the pyrimidine ring.
Uniqueness
The presence of both the furan and pyrimidine rings in 5-(5-(2-CHLORO-PHENYL)-FURAN-2-YLMETHYLENE)-1,3-DIMETHYL-PYRIMIDINE-2,4,6-TRIONE makes it unique compared to its analogs
Properties
IUPAC Name |
5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-19-15(21)12(16(22)20(2)17(19)23)9-10-7-8-14(24-10)11-5-3-4-6-13(11)18/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISKUGJNKLCJLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3Cl)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.